The intricate journey from preprohepcidin to the master iron regulator, hepcidin: A technical guide
The intricate journey from preprohepcidin to the master iron regulator, hepcidin: A technical guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the processing and cleavage pathway of preprohepcidin to its mature, biologically active form, hepcidin. We delve into the molecular machinery, cellular compartments, and regulatory signaling cascades that govern the production of this critical hormone. This guide offers detailed experimental protocols and quantitative data to support further research and therapeutic development in the field of iron metabolism.
The Hepcidin Processing Cascade: From Precursor to Active Hormone
The journey of hepcidin begins with its synthesis as an 84-amino acid precursor protein, preprohepcidin. This initial form undergoes a series of proteolytic cleavages to yield the mature 25-amino acid hormone that plays a central role in regulating systemic iron homeostasis.[1][2][3]
Step 1: Signal Peptide Cleavage in the Endoplasmic Reticulum
The first step in hepcidin maturation occurs in the endoplasmic reticulum (ER). The N-terminal 24-amino acid sequence of preprohepcidin acts as a signal peptide, directing the nascent polypeptide into the ER lumen.[1][2][3][4] Within the ER, a signal peptidase cleaves off this signal sequence, resulting in the formation of the 60-amino acid intermediate, prohepcidin.[2][5]
Step 2: Prohepcidin Cleavage in the Trans-Golgi Network
Prohepcidin is then transported to the trans-Golgi network, where the final and crucial cleavage event takes place. This step is mediated by a family of proprotein convertases (PCs), with furin being the primary enzyme responsible for this processing.[1][6][7][8][9] Furin recognizes and cleaves prohepcidin at a conserved consensus site, -R-X-(K/R)-R-, located immediately upstream of the mature hepcidin sequence.[1][8] This cleavage releases the 25-amino acid mature hepcidin.
While furin is the principal convertase, other members of the PC family, including PC5/6, PACE4, and PC7 , have also been shown to cleave prohepcidin, suggesting a degree of redundancy in this critical activation step.[6][10][11]
The fully processed, mature hepcidin is then secreted from the hepatocyte into the bloodstream, where it can exert its regulatory effects on iron metabolism.
Regulatory Signaling Pathways Governing Hepcidin Expression
The transcription of the hepcidin gene (HAMP) is tightly regulated by a complex network of signaling pathways that respond to various physiological cues, including systemic iron levels, inflammation, hypoxia, and erythropoietic demand.
The BMP/SMAD Pathway: The Core Regulator of Iron Sensing
The bone morphogenetic protein (BMP)/SMAD signaling pathway is the central axis for regulating hepcidin in response to iron status.[12][13]
-
High Iron Conditions: Increased circulating iron, in the form of transferrin-bound iron (Tf-Fe), and elevated tissue iron stores lead to an increase in the expression and release of BMP6 from liver sinusoidal endothelial cells.
-
Receptor Complex Formation: BMP6 binds to a receptor complex on the surface of hepatocytes, which includes BMP type I and type II receptors (ALK2/3 and ActRIIA/BMPRII), and the co-receptor hemojuvelin (HJV) . The formation and stability of this complex are also influenced by the HFE and transferrin receptor 2 (TFR2) proteins, which act as iron sensors.
-
SMAD Phosphorylation and Nuclear Translocation: This ligand-receptor interaction triggers the phosphorylation of receptor-regulated SMADs (SMAD1/5/8 ). The phosphorylated SMADs then form a complex with SMAD4 , which translocates to the nucleus.
-
Gene Transcription: In the nucleus, the SMAD complex binds to BMP-responsive elements in the promoter of the HAMP gene, leading to increased hepcidin transcription.
A key negative regulator of this pathway is the transmembrane serine protease matriptase-2 (TMPRSS6) , which cleaves HJV, thereby dampening BMP/SMAD signaling and reducing hepcidin expression.
The IL-6/JAK/STAT3 Pathway: The Inflammatory Response
During inflammation and infection, the pro-inflammatory cytokine interleukin-6 (IL-6) is a potent inducer of hepcidin expression. This pathway serves to sequester iron, limiting its availability to invading pathogens.[14][15]
-
IL-6 Binding: IL-6 binds to its receptor (IL-6R) on the surface of hepatocytes.
-
JAK Activation: This binding activates the associated Janus kinases (JAKs ), particularly JAK2.
-
STAT3 Phosphorylation and Dimerization: Activated JAKs phosphorylate the signal transducer and activator of transcription 3 (STAT3 ). Phosphorylated STAT3 then forms homodimers.
-
Nuclear Translocation and Gene Transcription: The STAT3 dimers translocate to the nucleus and bind to a STAT3-responsive element in the HAMP gene promoter, driving hepcidin transcription.
Quantitative Data on Hepcidin and its Precursors
The following tables summarize quantitative data on the concentrations of hepcidin and its isoforms in healthy adults. It is important to note that concentrations can vary significantly based on the analytical method used, as well as individual factors such as age, sex, and iron status.
| Analyte | Matrix | Concentration Range | Method | Reference |
| Prohepcidin | Serum | 118.1 - 292.2 ng/mL | ELISA | [4] |
| Prohepcidin | Serum | 159 - 214 ng/mL | ELISA | [6] |
| Hepcidin-25 | Serum | 1 - 500 ng/mL (quantitative range) | LC-MS/MS | [16] |
| Hepcidin-25 | Serum | 3.0 ± 0.5 µg/L | ELISA | [17] |
| Hepcidin-25 | Serum | 0.12 - 11.2 nmol/L | LC-MS/MS | [2] |
| Hepcidin-20 | Serum | 4 (1-40) µg/L (median, range) | LC-HR-MS | [18] |
| Hepcidin-22 | Serum | 8 (2-20) µg/L (median, range) | LC-HR-MS | [18] |
| Hepcidin-24 | Serum | 8 (1-50) µg/L (median, range) | LC-HR-MS | [18] |
| Hepcidin-25 | Urine | 110 - 969 ng/mg creatinine | ELISA | [19] |
| Hepcidin-25 | Urine | 71 - 1,762 ng/mg creatinine | Dot Blot | [20] |
Experimental Protocols
Pulse-Chase Analysis of Hepcidin Processing
This protocol is adapted from methodologies used to study the post-translational processing of hepcidin.[3][20][21][22]
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
DMEM (methionine/cysteine-free)
-
Fetal Bovine Serum (FBS), dialyzed
-
35S-methionine/cysteine labeling mix (e.g., EasyTag™ EXPRESS 35S Protein Labeling Mix)
-
Complete DMEM (with normal levels of methionine and cysteine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-hepcidin antibody (for immunoprecipitation)
-
Protein A/G agarose beads
-
SDS-PAGE gels and running buffer
-
Fluorographic enhancer solution
Procedure:
-
Cell Culture: Plate HepG2 cells and grow to 80-90% confluency.
-
Starvation: Wash cells with PBS and incubate in methionine/cysteine-free DMEM supplemented with dialyzed FBS for 30-60 minutes to deplete intracellular pools of these amino acids.
-
Pulse: Replace the starvation medium with fresh methionine/cysteine-free DMEM containing 35S-methionine/cysteine (e.g., 100-250 µCi/mL) and incubate for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.
-
Chase: Remove the radioactive medium, wash the cells with PBS, and add complete DMEM containing an excess of unlabeled methionine and cysteine.
-
Time Points: At various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes), wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-hepcidin antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and SDS-PAGE: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.
-
Autoradiography: Treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled hepcidin and its precursors. The decrease in the intensity of the prohepcidin band and the corresponding increase in the mature hepcidin band over time will reveal the processing kinetics.
Western Blotting for Prohepcidin and Hepcidin
This protocol provides a general framework for the detection of prohepcidin and hepcidin in cell lysates or serum.[19][23][24][25][26]
Materials:
-
Cell lysates or serum samples
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels (tricine gels are recommended for better resolution of small peptides)
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-prohepcidin antibody
-
Anti-hepcidin-25 antibody (e.g., Abcam ab187778, Cell Signaling Technology #29572)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Cell Lysates: Prepare cell lysates using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration using a BCA assay.
-
Serum: Serum samples may require a depletion step to remove high-abundance proteins.
-
-
SDS-PAGE:
-
Mix protein samples with Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Prohepcidin will appear as a band of approximately 10 kDa, while mature hepcidin will be a much smaller band.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Hepcidin Quantification
LC-MS/MS is the gold standard for accurate quantification of hepcidin and its isoforms. This protocol provides a general workflow.[2][14][16][27]
Procedure Outline:
-
Sample Preparation:
-
Spike serum or plasma samples with a known amount of a stable isotope-labeled hepcidin internal standard.
-
Precipitate proteins using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).
-
Centrifuge to pellet the precipitated proteins.
-
-
Solid Phase Extraction (SPE):
-
Load the supernatant onto an SPE cartridge (e.g., a weak cation exchange or reversed-phase cartridge) to enrich for hepcidin and remove interfering substances.
-
Wash the cartridge to remove unbound components.
-
Elute the hepcidin fraction.
-
-
LC Separation:
-
Inject the eluted sample onto a reverse-phase LC column.
-
Separate hepcidin and its isoforms from other components using a gradient of organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid).
-
-
MS/MS Detection:
-
Introduce the eluent from the LC column into a tandem mass spectrometer.
-
Use electrospray ionization (ESI) to generate charged ions of hepcidin and the internal standard.
-
Select the precursor ions for hepcidin and the internal standard in the first mass analyzer (Q1).
-
Fragment the precursor ions in the collision cell (Q2).
-
Detect specific fragment ions in the third mass analyzer (Q3).
-
-
Quantification:
-
Quantify the amount of endogenous hepcidin by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of hepcidin.
-
This guide provides a foundational understanding of the preprohepcidin to hepcidin processing pathway, its regulation, and the key experimental techniques used in its study. The provided data and protocols serve as a starting point for researchers to further explore the intricate role of hepcidin in health and disease.
References
- 1. Serum pro-hepcidin concentrations and their responses to oral iron supplementation in healthy subjects manifest considerable inter-individual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An easy, fast, and efficient assay for the quantification of peptide Hepcidin-25 in serum and plasma with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. [Serum prohepcidin and other iron metabolism parameters in healthy adults] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serum prohepcidin concentration: no association with iron absorption in healthy men; and no relationship with iron status in men carrying HFE mutations, hereditary haemochromatosis patients undergoing phlebotomy treatment, or pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved LC-MS/MS method for the quantification of hepcidin-25 in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. POSTTRANSLATIONAL PROCESSING OF HEPCIDIN IN HUMAN HEPATOCYTES IS MEDIATED BY THE PROHORMONE CONVERTASE FURIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of prohepcidin processing and activity by the subtilisin-like proprotein convertases Furin, PC5, PACE4 and PC7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diagrammer - graphViz/dot: Adjusting node placement and edge shape - Stack Overflow [stackoverflow.com]
- 12. Anti-Hepcidin-25 antibody [EPR18074] (ab187778) | Abcam [abcam.com]
- 13. Node Shapes | Graphviz [graphviz.org]
- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 15. origene.com [origene.com]
- 16. ashpublications.org [ashpublications.org]
- 17. Hepcidin‐25 Concentrations Are Markedly Increased in Patients With Chronic Kidney Disease and Are Inversely Correlated With Estimated Glomerular Filtration Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. style | Graphviz [graphviz.org]
- 19. Role of Serum and Urinary Hepcidin in Young Females of Reproductive Age in North India - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pulse-chase analysis to measure protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research-portal.uu.nl [research-portal.uu.nl]
- 22. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hepcidin (E8M5B) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 24. Pro-hepcidin: expression and cell specific localisation in the liver and its regulation in hereditary haemochromatosis, chronic renal insufficiency, and renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-rad.com [bio-rad.com]
- 26. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 27. msacl.org [msacl.org]
